Cas no 16400-13-8 (7-methylindan-4-ol)

7-methylindan-4-ol 化学的及び物理的性質
名前と識別子
-
- 4-Hydroxy-7-methylindane
- 7-Methyl-4-indanol
- 7-methyl-2,3-dihydro-1H-inden-4-ol
- 7-methylindan-4-ol
- 4-Methyl-7-hydroxy-indan
- 2,3-Dihydro-7-methyl-1H-inden-4-ol
- 4-HYDROXY-7-METHYLINDANE 97%
- XHMLXYGITDAGDN-UHFFFAOYSA-N
- TS-01946
- BP-10308
- 1H-Inden-4-ol, 2,3-dihydro-7-methyl-
- FT-0637362
- EINECS 240-450-7
- W-205930
- E84856
- NS00025358
- MFCD00173675
- 16400-13-8
- 4-Hydroxy-7-methylindane, AldrichCPR
- 7-methyl-indan-4-ol
- 1H-Inden-4-ol,2,3-dihydro-7-methyl-
- SCHEMBL1008430
- 73DY8D89AX
- AKOS006229992
- CHEBI:194908
- CS-0324232
- 4-Hydroxy-7-methylindan
- DTXSID30167690
- DB-026236
-
- MDL: MFCD00173675
- インチ: InChI=1S/C10H12O/c1-7-5-6-10(11)9-4-2-3-8(7)9/h5-6,11H,2-4H2,1H3
- InChIKey: XHMLXYGITDAGDN-UHFFFAOYSA-N
- ほほえんだ: CC1=C2CCCC2=C(C=C1)O
計算された属性
- せいみつぶんしりょう: 148.08900
- どういたいしつりょう: 148.088815
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 144
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- 互変異性体の数: 9
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 20.2
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.112
- ゆうかいてん: 82 °C
- ふってん: 261.9°Cat760mmHg
- フラッシュポイント: 117.6°C
- 屈折率: 1.592
- PSA: 20.23000
- LogP: 2.18930
- ようかいせい: 未確定
7-methylindan-4-ol セキュリティ情報
- 危険カテゴリコード: 36/37/38-36-22
- セキュリティの説明: S26; S36/37/39
-
危険物標識:
- リスク用語:R36/37/38
7-methylindan-4-ol 税関データ
- 税関コード:2907199090
- 税関データ:
中国税関番号:
2907199090概要:
290799090他のモノフェノール類。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
290799090その他単相付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%
7-methylindan-4-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M313665-50mg |
7-Methylindan-4-ol |
16400-13-8 | 50mg |
$81.00 | 2023-05-17 | ||
abcr | AB224127-1 g |
7-Methylindan-4-ol, 95%; . |
16400-13-8 | 95% | 1g |
€129.30 | 2023-01-26 | |
TRC | M313665-10mg |
7-Methylindan-4-ol |
16400-13-8 | 10mg |
$64.00 | 2023-05-17 | ||
abcr | AB224127-5 g |
7-Methylindan-4-ol, 95%; . |
16400-13-8 | 95% | 5g |
€482.50 | 2023-01-26 | |
Apollo Scientific | OR21818-1g |
7-Methylindan-4-ol |
16400-13-8 | 1g |
£80.00 | 2024-05-24 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU9536-100MG |
7-methylindan-4-ol |
16400-13-8 | 95% | 100MG |
¥ 745.00 | 2023-04-14 | |
SHENG KE LU SI SHENG WU JI SHU | sc-268417-2.5g |
7-methylindan-4-ol, |
16400-13-8 | 2.5g |
¥1143.00 | 2023-09-05 | ||
abcr | AB224127-5g |
7-Methylindan-4-ol, 95%; . |
16400-13-8 | 95% | 5g |
€482.50 | 2025-03-19 | |
abcr | AB224127-1g |
7-Methylindan-4-ol, 95%; . |
16400-13-8 | 95% | 1g |
€129.30 | 2025-03-19 | |
A2B Chem LLC | AB67661-5g |
7-Methyl-2,3-dihydro-1H-inden-4-ol |
16400-13-8 | 5g |
$435.00 | 2024-04-20 |
7-methylindan-4-ol 関連文献
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
10. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
7-methylindan-4-olに関する追加情報
Introduction to 7-methylindan-4-ol (CAS No. 16400-13-8)
7-methylindan-4-ol, identified by its Chemical Abstracts Service (CAS) number 16400-13-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, characterized by its indane backbone with a methyl substituent at the 7-position and a hydroxyl group at the 4-position, has garnered attention due to its structural uniqueness and potential applications in medicinal chemistry.
The chemical structure of 7-methylindan-4-ol consists of a bicyclic aromatic system, specifically an indane ring, which is a fused cyclohexane and benzene ring. The presence of the hydroxyl group at the 4-position introduces polarity to the molecule, making it a versatile intermediate in organic synthesis. The methyl group at the 7-position further modulates the electronic properties of the aromatic system, influencing its reactivity and interactions with biological targets.
In recent years, 7-methylindan-4-ol has been explored as a key intermediate in the synthesis of various pharmacologically active compounds. Its structural framework is conducive to modifications that can enhance binding affinity to biological receptors. For instance, derivatives of 7-methylindan-4-ol have been investigated for their potential in developing central nervous system (CNS) therapeutics, including agents targeting serotonin and dopamine receptors.
One of the most compelling aspects of 7-methylindan-4-ol is its role in the development of novel antimicrobial agents. The indane scaffold is known for its ability to interact with bacterial enzymes and cell membranes, making it a promising candidate for antibiotic design. Recent studies have demonstrated that modifications of 7-methylindan-4-ol can lead to compounds with enhanced activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA). This has opened up new avenues for combating antibiotic-resistant infections.
The hydroxyl group in 7-methylindan-4-ol also plays a crucial role in its chemical reactivity. It can participate in various organic transformations, such as etherification, esterification, and oxidation reactions, allowing for the synthesis of a wide range of derivatives. These derivatives can be further functionalized to target specific biological pathways, making 7-methylindan-4-ol a valuable building block in drug discovery.
Another area where 7-methylindan-4-ol has shown promise is in the development of anti-inflammatory agents. The indane core is known to possess anti-inflammatory properties, and modifications at the 4-position and 7-position can enhance these effects. For example, studies have shown that certain derivatives of 7-methylindan-4-ol can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). This makes them potential candidates for treating chronic inflammatory diseases like rheumatoid arthritis.
The synthesis of 7-methylindan-4-ol typically involves multi-step organic reactions starting from readily available precursors. One common synthetic route involves the Friedel-Crafts alkylation of indane followed by hydroxylation at the desired position. Advances in catalytic methods have improved the efficiency and selectivity of these reactions, making it possible to produce 7-methylindan-4-ol with high purity and yield.
In conclusion, 7-methylindan-4-ol (CAS No. 16400-13-8) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent intermediate for synthesizing biologically active molecules targeting various therapeutic areas. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in medicinal chemistry and drug development.
16400-13-8 (7-methylindan-4-ol) 関連製品
- 529-35-1(5,6,7,8-Tetrahydro-1-naphthalenol)
- 1641-41-4(4-Indanol)
- 61833-45-2(2,2,4,4-tetramethylpentan-3-amine)
- 1803852-51-8(2,6-Dimethyl-3-fluorobenzyl chloride)
- 162848-16-0(4-(1H-1,2,4-Triazol-1-yl)benzoic Acid)
- 627833-02-7(4-(benzenesulfonyl)-N-(3-methoxypropyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine)
- 1022112-32-8(Ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate)
- 1805116-29-3(2-Methoxy-6-nitro-4-(trifluoromethoxy)pyridine-3-methanol)
- 2172525-49-2(dimethyl(3-{4-(methylamino)methyl-5-(oxolan-3-yl)-1H-1,2,3-triazol-1-yl}propyl)amine)
- 1166820-03-6(benzyl 4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate)
